1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride
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Overview
Description
1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a hexahydroazepinoindole core, which is a fused ring system combining an azepine ring with an indole moiety. The presence of a methoxy group at the 8th position adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 6-methoxy-α-tetralone, which undergoes a series of reactions including carbon extension and cyclization to form the desired azepinoindole structure . Another method involves the use of 3-(3-methoxyphenyl)propanoic acid, which is extended and cyclized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the azepinoindole core. The final product is typically isolated as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Biology: Its structural features make it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: The compound’s unique properties may be explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: It can be used in the development of new industrial chemicals and materials with specialized functions.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for the 5-HT2A receptor and an antagonist for the 5-HT2B receptor . These interactions can modulate various physiological processes, including neurotransmission and cellular signaling, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tabernanthalog fumarate: This compound shares a similar azepinoindole core and exhibits comparable biological activities.
8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole:
Uniqueness
1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical and biological phenomena.
Properties
CAS No. |
15918-71-5 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-16-9-2-3-10-11-4-6-14-7-5-12(11)15-13(10)8-9;/h2-3,8,14-15H,4-7H2,1H3;1H |
InChI Key |
OZDHCAKMUCIZQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C([NH2+]2)CCNCC3.[Cl-] |
Origin of Product |
United States |
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